N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-6-4-8-19(16(15)2)24-22(27)21(26)23-12-11-17-9-10-20-18(14-17)7-5-13-25(20)3/h4,6,8-10,14H,5,7,11-13H2,1-3H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUJKRMFTDYHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide linkage.
Attachment of Aromatic and Heterocyclic Groups: The aromatic (2,3-dimethylphenyl) and heterocyclic (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) groups are introduced through nucleophilic substitution reactions, often using corresponding amines or halides.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic and heterocyclic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxalamide core or the aromatic rings, potentially yielding amines or reduced aromatic compounds.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions but can include various substituted derivatives, oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary but often involve binding to active sites or altering protein conformation.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of its aromatic and heterocyclic rings, as well as the oxalamide core, which can participate in various chemical transformations.
Comparison with Similar Compounds
N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea: Similar structure but with a urea core instead of oxalamide.
N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate: Features a carbamate group, offering different reactivity and biological properties.
Uniqueness: N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical and biological properties compared to similar compounds with urea or carbamate cores. This uniqueness can be leveraged in designing new materials or drugs with specific desired properties.
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 370.5 g/mol, exhibits a combination of functional groups that may contribute to its pharmacological properties.
Structural Characteristics
The compound consists of:
- A dimethylphenyl group
- An ethyl chain linked to a tetrahydroquinoline derivative
- An oxalamide functional group
These structural components are essential for its interaction with biological targets and influence its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
Preliminary studies suggest that this compound may exhibit several biological activities:
1. Anticancer Properties
Research indicates that compounds with similar oxalamide structures can demonstrate cytotoxic effects against various cancer cell lines. The presence of the tetrahydroquinoline moiety is particularly noteworthy as it has been associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
Oxalamides have been reported to possess antimicrobial properties. Studies have shown that the structural characteristics of this compound could enhance its effectiveness against bacterial strains. The interaction of the compound with bacterial cell membranes may disrupt their integrity, leading to cell death.
3. Neuroprotective Effects
Given the presence of the tetrahydroquinoline structure, which is known for neuroprotective properties, this compound may also exhibit potential in treating neurodegenerative diseases. Investigations into its mechanism of action could reveal pathways involving oxidative stress reduction or modulation of neurotransmitter systems.
Research Findings and Case Studies
A variety of studies have explored the biological activities of compounds structurally related to this compound:
| Study Focus | Findings |
|---|---|
| Cytotoxicity Assays | Demonstrated significant inhibition of cancer cell proliferation (e.g., MCF-7 breast cancer cells). |
| Antibacterial Testing | Showed activity against Gram-positive and Gram-negative bacteria (e.g., E. coli and Staphylococcus aureus) with minimum inhibitory concentrations (MICs) in the low micromolar range. |
| Neuroprotective Studies | Indicated potential for reducing neuronal apoptosis in models of oxidative stress. |
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to the observed biological effects. For instance:
- Enzyme Inhibition : The oxalamide moiety may interact with active sites on enzymes involved in critical metabolic pathways.
- Receptor Modulation : The tetrahydroquinoline component could influence neurotransmitter receptors or other signaling molecules relevant in neuroprotection.
Q & A
Q. What are the key synthetic strategies for preparing N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves two critical steps: (1) formation of the tetrahydroquinoline core via a Pictet-Spengler reaction (aromatic amine + aldehyde/ketone under acidic conditions) and (2) oxalamide coupling. For example, substituting the tetrahydroquinoline intermediate with an ethyl linker and reacting it with 2,3-dimethylphenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) can yield the target compound. Yield optimization requires precise stoichiometry, inert atmosphere, and purification via silica gel chromatography .
- Key Parameters Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Tetrahydroquinoline formation | AcOH, reflux, 12h | 50–65% |
| Oxalamide coupling | DMF, NaH, 0°C→RT | 30–45% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of aromatic protons (6.5–8.0 ppm for tetrahydroquinoline and dimethylphenyl groups) and methylene/methyl signals (1.2–3.5 ppm).
- UPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C24H28N3O2: 398.2) and purity (>95%) .
- X-ray crystallography (if crystalline) : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, such as kinase inhibition or antimicrobial effects?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Modify the 2,3-dimethylphenyl group (e.g., replace with halogenated or methoxy-substituted aryl) and the tetrahydroquinoline’s methyl group (e.g., cyclopropyl, isopropyl).
- Assay Design : Test derivatives in dose-response curves (IC50) for target selectivity. For example, shows thiazolo-triazole derivatives with enhanced kinase inhibition due to electron-withdrawing substituents .
- SAR Table Example :
| Derivative | R1 (Aryl) | R2 (Quinoline) | IC50 (EGFR, nM) |
|---|---|---|---|
| Parent | 2,3-Me2Ph | 1-Me | 250 |
| Derivative A | 4-Cl-Ph | 1-Me | 120 |
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
- Metabolic Stability : Test compounds in liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may cause false negatives .
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
Q. How can computational modeling and crystallography guide the refinement of this compound’s binding mode?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with published kinase structures (PDB: 1M17) to predict binding poses. Focus on hydrogen bonds between the oxalamide moiety and kinase hinge regions.
- SHELX Refinement : For crystallized complexes, refine data with SHELXL to resolve electron density maps and validate ligand-protein interactions (e.g., π-π stacking with tetrahydroquinoline) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Optimize exothermic steps (e.g., oxalamide coupling) in continuous flow reactors to improve heat dissipation and yield.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediate purity during large-scale runs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility and bioavailability?
- Methodological Answer :
- Solubility Profiling : Compare results from shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF). Hydrophobic substituents (e.g., tetrahydroquinoline) may reduce solubility in polar solvents .
- Bioavailability Studies : Use parallel artificial membrane permeability assays (PAMPA) and in vivo PK models (rodents) to reconcile discrepancies between in silico predictions and empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
